molecular formula C17H20ClN3O B6622671 (3-Chloro-2-methylphenyl)-[4-(5-methylimidazol-1-yl)piperidin-1-yl]methanone

(3-Chloro-2-methylphenyl)-[4-(5-methylimidazol-1-yl)piperidin-1-yl]methanone

Cat. No.: B6622671
M. Wt: 317.8 g/mol
InChI Key: CFDUPMMUKFNXMA-UHFFFAOYSA-N
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Description

    Reagents: The piperidine intermediate, 5-methylimidazole, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methylphenyl)-[4-(5-methylimidazol-1-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the 3-chloro-2-methylphenyl precursor, which is then subjected to a series of reactions to introduce the piperidine and imidazole moieties.

  • Step 1: Preparation of 3-Chloro-2-methylphenyl Precursor

      Reagents: 3-chloro-2-methylbenzaldehyde, piperidine, and a suitable solvent such as ethanol.

      Conditions: The reaction is typically carried out under reflux conditions for several hours.

  • Step 2: Formation of the Piperidine Intermediate

      Reagents: The 3-chloro-2-methylphenyl precursor, piperidine, and a base such as sodium hydride.

      Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic chlorine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3-Chloro-2-methylphenyl)-[4-(5-methylimidazol-1-yl)piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methylphenyl)-[4-(5-methylimidazol-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methylphenyl)-[4-(4-fluorophenyl)piperidin-1-yl]methanone
  • (3-Chloro-2-methylphenyl)-[4-(5-chloropyridin-2-yl)piperidin-1-yl]methanone

Uniqueness

(3-Chloro-2-methylphenyl)-[4-(5-methylimidazol-1-yl)piperidin-1-yl]methanone is unique due to the presence of both the imidazole and piperidine rings, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(3-chloro-2-methylphenyl)-[4-(5-methylimidazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-12-10-19-11-21(12)14-6-8-20(9-7-14)17(22)15-4-3-5-16(18)13(15)2/h3-5,10-11,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDUPMMUKFNXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1C2CCN(CC2)C(=O)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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